molecular formula C16H8Cl2O3 B11038865 3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Cat. No.: B11038865
M. Wt: 319.1 g/mol
InChI Key: YQNVTWRFEXZXPQ-UHFFFAOYSA-N
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Description

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a complex organic compound characterized by its unique spiro structure, which includes an oxirane (epoxide) ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a halogenation reaction, where chlorine is added to the aromatic ring under controlled conditions.

    Spiro Formation: The spiro linkage is formed through a cyclization reaction, often involving the use of a strong base to induce the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This reactivity is the basis for its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Spirooxiranes: Compounds with similar spiro structures but different substituents.

    Indene Derivatives: Compounds with the indene core but lacking the spiro linkage.

    Dichlorophenyl Compounds: Molecules containing the 2,4-dichlorophenyl group but with different core structures.

Uniqueness

3’-(2,4-Dichlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is unique due to its combination of the spiro linkage, oxirane ring, and dichlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H8Cl2O3

Molecular Weight

319.1 g/mol

IUPAC Name

3'-(2,4-dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

InChI

InChI=1S/C16H8Cl2O3/c17-8-5-6-11(12(18)7-8)15-16(21-15)13(19)9-3-1-2-4-10(9)14(16)20/h1-7,15H

InChI Key

YQNVTWRFEXZXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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